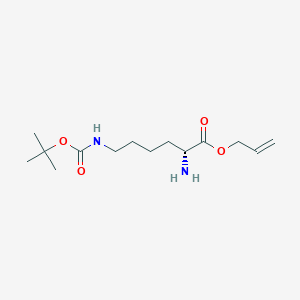

H-D-LYS(BOC)-OALL HCL

Description

H-D-Lys(Boc)-OAll HCl is a protected amino acid derivative widely used in peptide synthesis. Its structure features:

- D-configuration: The D-lysine backbone enhances resistance to enzymatic degradation compared to L-forms .

- Boc (tert-butoxycarbonyl) protection: A base-labile group on the ε-amino group, removable under acidic conditions .

- OAll (allyl ester) protection: A side-chain carboxyl group protected by an allyl ester, cleavable via palladium-catalyzed deprotection .

- HCl salt: Enhances solubility in polar solvents .

This compound is critical in solid-phase peptide synthesis (SPPS) for constructing complex peptides with orthogonal protection strategies.

Properties

IUPAC Name |

prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4/h5,11H,1,6-10,15H2,2-4H3,(H,16,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVCMZRFAKKCT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-LYS(BOC)-OALL HCL typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected amino acid.

Formation of the Ester: The Boc-protected amino acid is then reacted with prop-2-enyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The prop-2-enyl group can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the amino group.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a precursor to active pharmaceutical ingredients.

Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of H-D-LYS(BOC)-OALL HCL depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

*†Estimated based on similar compounds.

Key Observations :

- Ester Groups : OAll esters (allyl) allow mild deprotection (Pd catalysis), whereas OtBu (tert-butyl) and OMe (methyl) require stronger acids or bases .

- Protecting Groups : Boc is acid-labile, while Fmoc (in Fmoc-D-Lys-OAll HCl) is base-sensitive, enabling orthogonal strategies .

- Molecular Weight : Higher molecular weights (e.g., Fmoc-D-Lys-OAll HCl at 444.95 g/mol) correlate with increased steric hindrance, affecting solubility and reaction kinetics .

Biological Activity

H-D-Lys(Boc)-OAll HCl, a derivative of lysine, is primarily utilized as an intermediate in the synthesis of bioactive peptides. This compound features a tert-butyloxycarbonyl (Boc) protecting group and an allyl (OAll) group, enhancing its stability and solubility for various biological applications. While this compound itself does not exhibit direct biological activity, it plays a crucial role in peptide synthesis, which is essential for numerous biological functions.

- Molecular Formula : C12H25ClN2O4

- Molecular Weight : Approximately 260.35 g/mol

- Solubility : The hydrochloride form increases water solubility, facilitating its use in biological systems.

The synthesis of this compound involves:

- Protection of the Amino Group : The amino group of lysine is protected using the Boc group.

- Protection of the Carboxyl Group : The carboxyl group is protected with the allyl ester (OAll) group.

- Formation of Hydrochloride Salt : This step enhances stability and solubility.

The mechanism of action is primarily linked to its role as a protected lysine derivative, allowing selective formation of peptide bonds during synthesis while preventing unwanted side reactions .

Biological Applications

Though this compound does not exhibit inherent biological activity, it serves as a vital building block in the synthesis of various biologically active peptides. These peptides are crucial for:

- Protein Synthesis : Lysine residues are integral to protein structure and function.

- Enzyme Activity Regulation : They influence various metabolic pathways.

- Therapeutic Applications : Peptides synthesized from this compound can lead to drug development.

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex peptide synthesis. |

| Biology | Study of protein-protein interactions and enzyme-substrate interactions. |

| Medicine | Development of peptide-based drugs and therapeutic agents. |

| Industry | Production of peptide-based materials and biopolymers. |

Case Study 1: Peptide Synthesis Efficiency

In studies examining the coupling efficiency of amino acids in peptide synthesis, it was found that using a five-molar excess of the first amino acid yielded high coupling efficiencies (80-90%) when employing this compound as a starting material . This efficiency is crucial for synthesizing complex peptides with desired biological activities.

Case Study 2: Interaction with Biological Systems

Research has demonstrated that peptides synthesized using this compound can interact favorably with various biological systems, highlighting their potential utility in drug formulations . The lysine residue's role in these interactions is significant due to its ability to engage in hydrogen bonding and ionic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.